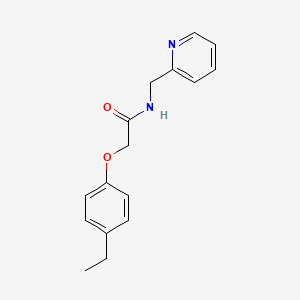![molecular formula C17H19BrN2O2S B5116298 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine](/img/structure/B5116298.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine is not yet fully understood, but it is believed to act as a serotonin receptor agonist. This compound has been found to have affinity for a number of different serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2A.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to have vasodilatory effects and to inhibit platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine in lab experiments include its ability to act as a selective serotonin receptor agonist and its potential therapeutic applications. However, limitations of using this compound include its relatively high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine. These include studies of its potential therapeutic applications in the treatment of a variety of different diseases and conditions, as well as further research into its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the development of new drugs and treatments for a variety of different conditions.
Synthesemethoden
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine involves a multi-step process that begins with the reaction of 1,3-benzodioxole with formaldehyde to produce 1,3-benzodioxol-5-carbaldehyde. This aldehyde is then reacted with piperazine to produce the intermediate compound 1-(1,3-benzodioxol-5-ylmethyl)piperazine. Finally, this intermediate is reacted with 4-bromo-2-thiophenemethanol to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of a number of different diseases and conditions.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c18-14-8-15(23-11-14)10-20-5-3-19(4-6-20)9-13-1-2-16-17(7-13)22-12-21-16/h1-2,7-8,11H,3-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLBEBDDMYPPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)](/img/structure/B5116226.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5116239.png)
![2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5116242.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)

![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)
![4-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B5116273.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5116286.png)
![12-(1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5116295.png)
![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5116304.png)
![N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~2~,N~2~-diethyl-N~1~-methylglycinamide](/img/structure/B5116307.png)
